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Compound of Interest

Compound Name: 3-Bromofuran-2-carbaldehyde

Cat. No.: B086034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry

(MS) characteristics of 3-Bromofuran-2-carbaldehyde, a heterocyclic aldehyde with potential

applications in medicinal chemistry and materials science. Due to the limited availability of

experimental spectra in public databases, this guide combines known data for the molecular

ion with predicted spectral features based on the analysis of its functional groups and structural

analogs.

Core Spectroscopic Data
The structural formula of 3-Bromofuran-2-carbaldehyde is presented below:

Chemical Formula: C₅H₃BrO₂ Molecular Weight: 174.98 g/mol

The following sections detail the expected IR absorption frequencies and mass spectrometry

fragmentation patterns, crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromofuran-2-carbaldehyde is predicted to exhibit characteristic

absorption bands corresponding to its aldehyde and brominated furan functionalities. The table

below summarizes the principal expected absorption peaks, their corresponding vibrational

modes, and functional group assignments.
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Frequency (cm⁻¹) Intensity Vibration
Functional Group
Assignment

~3120-3150 Medium C-H Stretch Furan Ring

~2850-2950 Weak C-H Stretch
Aldehyde (Fermi

resonance)

~1670-1690 Strong C=O Stretch Aromatic Aldehyde

~1550-1580 Medium-Strong C=C Stretch Furan Ring

~1450-1480 Medium C-H Bend Furan Ring

~1380-1400 Medium C-H Bend Aldehyde

~1150-1200 Strong C-O-C Stretch Furan Ring

~850-900 Strong
C-H Out-of-plane

Bend
Furan Ring

~600-700 Medium-Strong C-Br Stretch
Bromo-substituted

Furan

Mass Spectrometry (MS)
Mass spectrometry of 3-Bromofuran-2-carbaldehyde is characterized by the presence of two

molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine

(⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to involve the loss of the formyl group

and subsequent cleavages of the furan ring.

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment Ion

174/176 High [M]⁺ (Molecular Ion)

173/175 Medium [M-H]⁺

145/147 Medium-High [M-CHO]⁺

94 Medium [C₄H₂O]⁺

66 Medium [C₃H₂O]⁺
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Experimental Protocols
While specific experimental data for 3-Bromofuran-2-carbaldehyde is not widely published,

the following are general methodologies for obtaining IR and mass spectra for similar aromatic

aldehydes.

Infrared (IR) Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation: A small amount of solid 3-Bromofuran-2-carbaldehyde is placed

directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement and automatically subtracted.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands. The peak positions (in cm⁻¹) and their relative intensities are recorded.

Mass Spectrometry Protocol
Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Sample Preparation: A dilute solution of 3-Bromofuran-2-carbaldehyde is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Gas Chromatography: The solution is injected into a gas chromatograph equipped with a

suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). The oven

temperature is programmed to ensure separation from any impurities.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass

analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks

and major fragment ions. The isotopic pattern for bromine should be clearly visible.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of a chemical compound like 3-Bromofuran-2-carbaldehyde.

Spectroscopic Analysis Workflow
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[https://www.benchchem.com/product/b086034#ir-and-mass-spectrometry-of-3-bromofuran-
2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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